N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine
Description
N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine is a tertiary amine derivative characterized by a central ethane-1,2-diamine backbone. The molecule features diethyl substituents on one nitrogen atom and a tetrahydro-2H-thiopyran-3-yl group on the adjacent nitrogen. The thiopyran moiety introduces a sulfur-containing heterocyclic structure, which may influence electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
N',N'-diethyl-N-(thian-3-yl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2S/c1-3-13(4-2)8-7-12-11-6-5-9-14-10-11/h11-12H,3-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNQWMTVUCAAQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC1CCCSC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine typically involves the reaction of ethane-1,2-diamine with tetrahydro-2H-thiopyran under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiopyran ring to a more saturated form.
Substitution: The ethane-1,2-diamine moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the ethane-1,2-diamine structure .
Scientific Research Applications
N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of N1,N1-Diethyl-N2-(tetrahydro-2H-thiopyran-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethane-1,2-diamine Derivatives with Alkyl/Aryl Substituents
- N1,N2-Diethylethane-1,2-diamine: Structure: Both nitrogen atoms are substituted with ethyl groups. Properties: Higher hydrophobicity compared to unsubstituted ethane-1,2-diamine. Used in coordination chemistry for ligand synthesis .
- N1,N1-Diethyl-N2-(pyridin-2-ylmethyl)ethane-1,2-diamine (CAS 104295-25-2): Structure: A pyridinylmethyl group replaces the thiopyran substituent. Molecular weight: 207.31 g/mol . Key Difference: The absence of sulfur reduces opportunities for sulfur-specific interactions (e.g., hydrogen bonding or redox activity).
Amine-Based Corrosion Inhibitors
- N1-(2-aminoethyl)ethane-1,2-diamine (DETA) and TETA/PEHA derivatives: Structure: Linear polyamines with multiple -NH- groups. Properties: Demonstrated corrosion inhibition efficacy due to strong adsorption on metal surfaces via lone-pair electrons on nitrogen. DFT studies correlate inhibition efficiency with electron-donating ability and molecular geometry . Key Difference: The target compound’s tertiary amine structure and thiopyran group may reduce its adsorption capacity compared to primary/secondary amines but enhance stability in acidic environments.
Bis-Benzylidene Ethylene Diamine Derivatives
- N1,N2-bis(substituted-benzyl)ethane-1,2-diamines: Structure: Symmetric substitution with benzyl groups on both nitrogen atoms. Properties: These compounds exhibit antimicrobial and anticancer activities. Reduction of Schiff base intermediates (e.g., sodium borohydride) yields saturated diamines with improved solubility .
Comparative Data Table
Research Findings and Mechanistic Insights
- Electronic Effects : The thiopyran group in the target compound introduces sulfur’s electronegativity (χ = 2.58) and polarizability, which may enhance interactions with electron-deficient metal centers or biological receptors compared to oxygen-containing analogs (e.g., tetrahydropyran derivatives).
- Synthetic Challenges : highlights that asymmetric substitution in ethane-1,2-diamines often requires multi-step reductive amination or specialized catalysts, which may explain the discontinuation of the target compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
